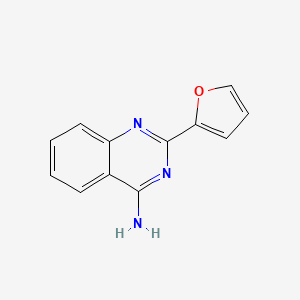

4-Amino2-(2-furyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino2-(2-furyl)quinazoline is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Activities

4-Amino-2-(2-furyl)quinazoline exhibits a range of biological activities, making it a valuable scaffold in medicinal chemistry. The following table summarizes its key pharmacological effects:

A. Anti-Cancer Applications

Research has shown that derivatives of quinazoline, including 4-amino-2-(2-furyl)quinazoline, possess potent anti-cancer properties. A study highlighted the synthesis of various quinazoline derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents in oncology .

B. Adenosine Receptor Antagonism

The compound has been identified as a promising antagonist for the adenosine A2A receptor, which is implicated in several neurodegenerative diseases and certain cancers. A recent study reported that modifications at the C6 and C7 positions of the quinazoline ring enhanced binding affinity and antagonist activity, with some derivatives showing Ki values as low as 5 nM .

C. Tyrosine Kinase Inhibition

The role of 4-amino-2-(2-furyl)quinazoline as a tyrosine kinase inhibitor was explored in studies focusing on its ability to inhibit tubulin polymerization. The compound demonstrated dual inhibition properties, targeting both tyrosine kinases and tubulin, which are essential for cell division and proliferation .

Synthetic Approaches

The synthesis of 4-amino-2-(2-furyl)quinazoline and its derivatives often involves multi-step processes that can include:

- Condensation Reactions: Utilizing starting materials such as furfural and appropriate amines.

- Functionalization: Introducing various substituents at different positions to enhance biological activity.

Recent advancements have also focused on greener synthetic methods to improve yield and reduce environmental impact during the synthesis process .

化学反応の分析

Nucleophilic Substitution at Position 4

The amino group at position 4 demonstrates moderate nucleophilicity, enabling reactions with electrophilic agents. For example:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives. This is analogous to the alkylation of 4-aminoquinazolines reported in Niementowski’s synthesis .

-

Acylation : Reaction with acetyl chloride or anhydrides produces N-acetyl derivatives, a common strategy for protecting amine groups during synthetic workflows .

Example Reaction:

4-Amino-2-(2-furyl)quinazoline+CH3IBase4-(Methylamino)-2-(2-furyl)quinazoline

Electrophilic Substitution

-

Nitration : Fuming HNO₃ in H₂SO₄ may yield 6-nitro derivatives, though steric hindrance from the furyl group could reduce yields .

-

Halogenation : Direct bromination or chlorination is less likely without activating groups but could occur under radical-initiated conditions .

Metal-Catalyzed Cross-Coupling Reactions

The furyl substituent and amino group enable participation in transition metal-mediated reactions:

These reactions exploit the furyl group’s ability to stabilize intermediates via π-coordination with metal catalysts .

Redox Reactions

-

Oxidation : The amino group is susceptible to oxidation. For example, treatment with KMnO₄ in alkaline medium converts 4-aminoquinazolines to 4-oxo derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to tetrahydroquinazoline, though the furyl group may remain intact .

Example Pathway:

4-Amino-2-(2-furyl)quinazolineH2/Pd-C1,2,3,4-Tetrahydro-4-amino-2-(2-furyl)quinazoline

Cycloaddition and Heterocycle Formation

The furyl group can participate in Diels-Alder reactions or act as a directing group for cyclization. For instance:

-

Reaction with dienophiles (e.g., maleic anhydride) forms fused bicyclic systems .

-

Condensation with aldehydes or ketones generates Schiff base derivatives, useful in coordination chemistry .

Biological Derivatization

4-Amino-2-(2-furyl)quinazoline serves as a precursor for bioactive molecules:

-

Antifungal Agents : Structural analogs with substituted 4-amino groups exhibit MIC values of 4–32 µg/mL against invasive fungi .

-

Kinase Inhibitors : Hybridization with allylphenyl moieties enhances anticancer activity (e.g., IC₅₀ = 7.52 µM against HeLa cells) .

Stability and Degradation

特性

分子式 |

C12H9N3O |

|---|---|

分子量 |

211.22 g/mol |

IUPAC名 |

2-(furan-2-yl)quinazolin-4-amine |

InChI |

InChI=1S/C12H9N3O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H,(H2,13,14,15) |

InChIキー |

LESYNPPCEGBQMG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。